molecular formula C10H21N B15262469 3-Pentylpiperidine

3-Pentylpiperidine

Cat. No.: B15262469
M. Wt: 155.28 g/mol
InChI Key: QBCAFUFJMCKKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its pentyl substituent at the third position of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylpiperidine can be achieved through various methods. One common approach involves the hydrodenitrogenation of pyridine derivatives. For instance, the hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine over sulfided NiMo/γ-Al₂O₃ catalysts can yield N-pentylpiperidine . Another method includes the reaction of pentylamine with piperidine intermediates under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of sulfided molybdenum or nickel catalysts is common in these reactions, which are conducted under high pressure and temperature to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Pentylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group or hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium or rhodium are employed in hydrogenation reactions.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-Pentylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    Piperidine: The parent compound with a similar structure but without the pentyl substituent.

    N-Methylpiperidine: A derivative with a methyl group instead of a pentyl group.

    N-Ethylpiperidine: A derivative with an ethyl group.

Uniqueness: 3-Pentylpiperidine is unique due to its specific pentyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-pentylpiperidine

InChI

InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

QBCAFUFJMCKKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCNC1

Origin of Product

United States

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